ベンゾイソチアゾリン-3-オン-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

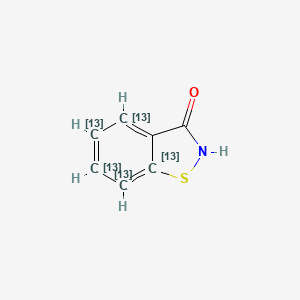

Benzoisothiazol-3-one-13C6 is a stable isotope-labeled compound, specifically a derivative of benzoisothiazolone. It is used primarily in scientific research as a reference standard and analytical tool. The compound has a molecular formula of C7H5NOS, with six carbon atoms labeled with the carbon-13 isotope, making it useful for various isotopic studies .

科学的研究の応用

Benzoisothiazol-3-one-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

作用機序

- Benzoisothiazol-3-one-13C6 primarily interacts with microbial targets. Specifically, it acts as a microbicide and a fungicide .

- In practical applications, it is commonly used as a preservative in various products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .

Target of Action

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzoisothiazol-3-one-13C6 typically involves the incorporation of carbon-13 labeled precursors into the benzoisothiazolone framework. The process may include steps such as cyclization, oxidation, and substitution reactions under controlled conditions to ensure the incorporation of the isotope .

Industrial Production Methods: Industrial production of Benzoisothiazol-3-one-13C6 involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .

Types of Reactions:

Oxidation: Benzoisothiazol-3-one-13C6 can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted benzoisothiazolones.

類似化合物との比較

Benzoisothiazolone: The non-labeled parent compound.

Benzothiazolinone: A structurally similar compound with a different heterocyclic ring.

Isothiazolone: Another related compound with antimicrobial properties.

Uniqueness: Benzoisothiazol-3-one-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in isotopic studies. This labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in research applications .

生物活性

Benzoisothiazol-3-one-13C6 (BIT-13C6) is a stable isotope-labeled compound that has gained attention for its biological activity, particularly in the context of its use as a biocide and preservative in various applications. This article explores the biological activity of BIT-13C6, including its chemical properties, toxicity studies, environmental impact, and its role in analytical chemistry.

- Molecular Formula : C7H5NOS

- CAS Number : 1329616-16-1

- Molar Mass : 151.1857 g/mol

- Storage Conditions : Recommended storage at -20°C

The compound is structurally characterized by a bicyclic system where a benzene ring is fused with a five-membered isothiazole ring, contributing to its biological properties and reactivity.

1. Toxicity Studies

BIT-13C6 has been studied for its dermal toxicity and irritant properties. A significant study evaluated the dermal toxicity of 1,2-benzisothiazolin-3-one (the non-labeled form) which is relevant due to its structural similarity to BIT-13C6. Key findings include:

- Acute Dermal Toxicity : No significant adverse effects were observed at doses up to 2000 mg/kg.

- Repeated Dermal Exposure : At doses of 1, 4, and 12 mg/kg/day over 28 days, transient skin irritation was noted, with a NOAEL (No Observed Adverse Effect Level) established at 12 mg/kg/day. This study underscores the potential for skin irritation upon exposure to BIT compounds .

2. Environmental Impact

BIT compounds are known for their high acute toxicity to aquatic organisms. The environmental assessment indicates that BIT has significant mobility in soil and is biodegradable at lower concentrations but shows limited biodegradability at higher concentrations due to its toxicity to microbial communities .

Removal Efficiency in Water Treatment

Recent studies have examined the efficacy of ozonation processes in removing BIT from wastewater. The results indicate:

| Compound | Removal Efficiency (%) | Time Interval (min) |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | 90 | 0 - 0.5 |

| Methyl Paraben | 95 | 0 - 0.5 |

| Salicylic Acid | 95 | 0 - 0.5 |

| Carbendazim | 85 | 0 - 0.5 |

| 2-(Methylthio)benzoisothiazole | Slowest removal (~65%) | 0 - 0.5 |

This table illustrates that BIT can be effectively removed from synthetic water samples within a short time frame through ozonation, highlighting its potential environmental persistence if not treated adequately .

Analytical Applications

As a stable isotope-labeled compound, BIT-13C6 serves as an internal standard in mass spectrometry applications. Its unique isotopic signature allows for accurate quantification of analytes in complex mixtures without interference from matrix effects. This property is particularly beneficial in metabolomics and environmental monitoring studies .

特性

IUPAC Name |

1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMPAJRVJJAGA-ZFKNMOOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。